molecular formula C13H26N4 B11738913 [3-(dimethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[3-(dimethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11738913
M. Wt: 238.37 g/mol
InChI Key: DYGXHNUKHQHIML-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound that features both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the amine group.

    Reduction: Dihydro derivatives of the pyrazole ring.

    Substitution: Various substituted amines and pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(dimethylamino)propyl-1H-pyrazol-3-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness: The unique structural features of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine, such as the specific positioning of the substituents on the pyrazole ring, confer distinct chemical and biological properties. These properties can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-dimethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-12(2)11-17-13(6-8-15-17)10-14-7-5-9-16(3)4/h6,8,12,14H,5,7,9-11H2,1-4H3

InChI Key

DYGXHNUKHQHIML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCCN(C)C

Origin of Product

United States

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